[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine
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Description
“[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine” is a compound with the molecular formula C9H12NOF and a molecular weight of 169.19 . It possesses biochemical and cellular activity and good pharmacokinetic properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Scientific Research Applications
Advanced Sorbents for Environmental Remediation
Amine-containing sorbents have shown promise in addressing environmental pollutants, particularly Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS), which are persistent in water supplies. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific sorbent morphology, pointing towards a new direction in municipal water and wastewater treatment technologies (Ateia et al., 2019).
Chemosensors for Analyte Detection
The development of fluorescent chemosensors based on derivatives of 4-methyl-2,6-diformylphenol (DFP) represents another critical application area. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This advancement in chemical sensors opens up potential for environmental monitoring, medical diagnostics, and the development of new materials for sensing applications (Roy, 2021).
Synthesis of Heterocyclic Compounds
The compound has been instrumental in the synthesis of heterocycles, which are crucial in pharmaceuticals, agrochemicals, and dyes. The versatility of [2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine as a building block allows for the creation of a wide range of heterocyclic structures by providing a scaffold that can undergo various functional group modifications, leading to compounds with potent biological activities (Gomaa & Ali, 2020).
Advanced Oxidation Processes for Degradation
In the realm of environmental science, advanced oxidation processes (AOPs) have been used to degrade nitrogen-containing compounds, including amines and amine-related substances. This application is significant in treating water and soil contaminated with industrial pollutants, showcasing the compound's role in environmental remediation and the importance of understanding its degradation pathways and products (Bhat & Gogate, 2021).
Insights into Ethylene Action Inhibition
The compound has contributed to the understanding of ethylene action in plants. By acting as an inhibitor, it has allowed researchers to study the ethylene signaling pathway and its role in fruit ripening and flower wilting. This knowledge is critical for agricultural practices, especially in extending the shelf life of fruits and vegetables and improving crop yields (Watkins, 2006).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZRZUCXFNJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281730 |
Source
|
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine | |
CAS RN |
874623-48-0 |
Source
|
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluorophenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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